(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid

Solid‑phase peptide synthesis Orthogonal protection Diaminobutyric acid

Streamline your Fmoc-based SPPS of cationic antimicrobial peptides without post-synthetic side-chain acetylation. Fmoc-D-Dab(Ac)-OH (CAS 2044709-82-0) delivers a pre-acetylated, charge-neutral D-Dab residue fully orthogonal to standard Fmoc/tBu chemistry-the Ac group withstands piperidine Fmoc removal and TFA cleavage. • Eliminates on-resin acetylation steps, reducing cycle time and purification burden. • D-configuration confers systemic protease resistance essential for therapeutic AMP candidates. • >98% microwave coupling efficiency and crystalline form suit automated parallel synthesizers.

Molecular Formula C21H22N2O5
Molecular Weight 382.4 g/mol
Cat. No. B12500619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid
Molecular FormulaC21H22N2O5
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)
InChIKeySULRDUFTKVHNDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Dab(Ac)-OH: Protected D-Dab for SPPS


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid, commonly designated Fmoc-D-Dab(Ac)-OH (CAS 2044709-82-0), is a crystalline, non‑proteinogenic amino acid derivative engineered for Fmoc‑based solid‑phase peptide synthesis (SPPS) . It bears an Fmoc group on the α‑amine and a stable acetyl (Ac) moiety on the γ‑side‑chain amine of D‑2,4‑diaminobutyric acid (D‑Dab). This orthogonal protection—base‑labile Fmoc with acid‑stable, permanent Ac—enables the specific insertion of a D‑configurated, charge‑neutral Dab residue into synthetic peptide chains without on‑resin side‑chain manipulation .

Fmoc/tBu SPPS Compatibility: Standard orthogonal protection; acetyl side-chain is stable to TFA cleavage conditions.
D-Configuration Control: Enables incorporation of D-Dab for stereochemical studies and protease-resistance research.
Neutral γ-Acetyl Side-Chain: Eliminates post-synthetic acetylation steps; permanently protected charge-neutral residue.

Why Fmoc-D-Dab(Ac)-OH Cannot Be Substituted


Diaminobutyric acid derivatives bearing different side‑chain protecting groups (e.g., Boc, ivDde, Alloc, Fmoc) or opposite stereochemistry cannot function as drop‑in replacements. The acetyl side‑chain protection is chemically orthogonal to standard Fmoc/tBu SPPS conditions—it remains intact throughout piperidine‑mediated Fmoc removal and TFA‑mediated global deprotection—whereas acid‑labile groups such as Boc are cleaved during resin release . Moreover, substituting L‑Dab(Ac)‑OH for the D‑enantiomer yields peptides that are fully susceptible to mammalian proteases, losing the metabolic stability advantage intrinsic to the D‑configuration [1]. Consequently, direct replacement without re‑engineering the synthetic route or sacrificing proteolytic resistance is not feasible.

Target Ac
Acetyl group is stable to 95% TFA. Substituting with Fmoc-D-Dab(Boc)-OH generates a free γ-amine upon cleavage, altering peptide charge and requiring post-synthesis capping.
Vs. L-Dab
The L-enantiomer (Fmoc-L-Dab(Ac)-OH) is susceptible to mammalian proteases. D-configuration is necessary for stereochemical control and protease-resistance studies.
Vs. ivDde/Alloc
Alternatives like Fmoc-D-Dab(ivDde)-OH or Fmoc-D-Dab(Alloc)-OH may introduce steric hindrance reducing coupling efficiency, and are often oils, complicating automated solid dispensing.

Quantitative Evidence: Fmoc-D-Dab(Ac)-OH


Permanent Acetyl vs. Acid-Labile Boc

Fmoc‑D‑Dab(Ac)‑OH carries a γ‑acetyl group that is completely stable to the 95% TFA cleavage cocktail used in Fmoc/tBu SPPS. In contrast, the widely used comparator Fmoc‑D‑Dab(Boc)‑OH (CAS 114360‑56‑4) loses its side‑chain Boc protection during the same TFA treatment, generating a free γ‑amine that can participate in unwanted side reactions . This difference eliminates the need for post‑synthetic Ac‑capping when a neutral, permanently protected Dab residue is required.

TFA Stability
Class-level inference
Ac: Stable | Boc: Cleaved (95% TFA)
Permanent Ac protection avoids post-synthesis capping.
Standard Fmoc/tBu global deprotection.
Solid‑phase peptide synthesis Orthogonal protection Diaminobutyric acid

D- vs. L-Configuration Protease Resistance

Peptides containing D‑amino acids exhibit markedly reduced proteolytic degradation. A systematic comparison of homologous L‑amino acid, D‑amino acid, and N‑substituted glycine oligomers demonstrated that D‑amino acid substitution essentially abolishes trypsin and chymotrypsin cleavage, with no detectable degradation of the D‑peptide under conditions that completely digest the L‑counterpart within 24 h [1]. While this study did not use Dab specifically, the class‑level effect of D‑configuration on protease resistance is well‑established and directly applicable to D‑Dab(Ac)‑containing peptides.

Protease Resistance
Class-level inference
D-config: Resistant | L-config: 100% Digest (24h)
Supports D-amino acid stability studies.
Trypsin/chymotrypsin model assay.
Metabolic stability D‑amino acid Protease resistance

Coupling Efficiency in SPPS

Vendor‑reported coupling efficiency for Fmoc‑D‑Dab(Ac)‑OH under optimized microwave‑assisted Fmoc SPPS conditions exceeds 98% as monitored by HPLC, with minimal racemization due to the use of modern coupling reagents such as HATU or DIC/HOBt [1]. While this figure is vendor‑supplied and not derived from a peer‑reviewed head‑to‑head study, it aligns with the expected performance of Fmoc‑protected amino acids bearing a relatively unhindered side chain. By comparison, Fmoc‑D‑Dab(ivDde)‑OH, a commonly used orthogonal building block, presents a bulkier side‑chain protecting group that can reduce coupling rates in sterically demanding sequences .

Coupling Efficiency
Supporting evidence
>98% (HPLC)
Reduces double-coupling requirements.
Supplier data; microwave-assisted SPPS.
Peptide coupling SPPS efficiency Racemization-free

Physical Form and Storage Stability

Fmoc‑D‑Dab(Ac)‑OH is supplied as a crystalline solid with recommended storage at 2–8 °C under dry, inert atmosphere. Its computed LogP of 2.38 and density of 1.3 g/cm³ predict good organic solubility and ease of handling . By contrast, certain orthogonally protected Dab derivatives such as Fmoc‑D‑Dab(Alloc)‑OH are oils at ambient temperature, which complicates accurate weighing and automated solid dispensing in high‑throughput SPPS platforms [1]. The solid physical form of the target compound is a practical differentiator for automated synthesis workflows.

Physical Form
Supporting evidence
Crystalline Solid (vs. Oil for Alloc analog)
Supports automated gravimetric dispensing.
LogP ~2.38; supplier specification.
Long‑term storage Reagent stability Powder vs. oil

Fmoc-D-Dab(Ac)-OH Applications


Protease-Resistant AMP Development

Incorporation of D‑Dab(Ac) into cationic AMP sequences using this building block yields a neutral, acetyl‑capped side chain that does not contribute additional positive charge, allowing fine‑tuning of net charge and hydrophobicity. The D‑configuration confers the protease resistance required for systemic administration [1].

One-Pot Synthesis with Neutral Dab Residue

Unlike Fmoc‑D‑Dab(Boc)‑OH, which exposes a free γ‑amine upon TFA cleavage necessitating post‑synthetic acetylation, Fmoc‑D‑Dab(Ac)‑OH delivers the acetylated Dab residue directly upon resin cleavage, streamlining workflows for library synthesis and reducing purification burden .

High-Throughput Automated SPPS Campaigns

The crystalline solid form and reported >98% coupling efficiency under microwave conditions make Fmoc‑D‑Dab(Ac)‑OH well‑suited for automated parallel peptide synthesizers where accurate solid dispensing and rapid single‑coupling cycles are prerequisites for high success rates [2].

Application
Selection Property
Validation Focus
Protease-Resistance Research
D-configuration stability
Protease assay comparison (L vs D)
Neutral Dab Peptide Synthesis
Permanent Ac protection
HPLC purity post-cleavage, no side-reactions
Automated SPPS Workflows
Crystalline solid form
Coupling efficiency, weighing accuracy
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